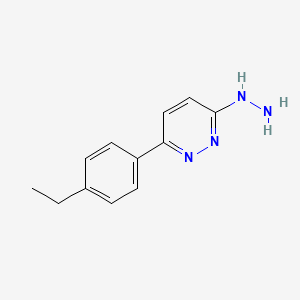

3-(4-Ethylphenyl)-6-hydrazinylpyridazine

Description

Structure

3D Structure

Properties

CAS No. |

88490-29-3 |

|---|---|

Molecular Formula |

C12H14N4 |

Molecular Weight |

214.27 g/mol |

IUPAC Name |

[6-(4-ethylphenyl)pyridazin-3-yl]hydrazine |

InChI |

InChI=1S/C12H14N4/c1-2-9-3-5-10(6-4-9)11-7-8-12(14-13)16-15-11/h3-8H,2,13H2,1H3,(H,14,16) |

InChI Key |

JUKNXUFNFGTLRG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C(C=C2)NN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Ethylphenyl 6 Hydrazinylpyridazine and Structural Analogues

General Synthetic Strategies for Substituted Pyridazines

The synthesis of the pyridazine (B1198779) ring system is a well-established area of heterocyclic chemistry, with primary methods revolving around the formation of the core N-N bond and the carbon backbone through cyclization reactions.

Cyclocondensation Approaches to Pyridazine Rings

The most classical and widely employed method for constructing the pyridazine ring involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. chemtube3d.com This strategy is highly versatile, allowing for the synthesis of pyridazines and pyridazinones from readily available starting materials.

From 1,4-Diketones or γ-Ketoacids: The reaction of γ-ketoacids with hydrazine hydrate (B1144303) is a cornerstone of pyridazin-3(2H)-one synthesis. The process begins with the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable six-membered heterocyclic ring. researchgate.net This approach is fundamental to the synthesis of the precursor for 3-(4-Ethylphenyl)-6-hydrazinylpyridazine.

From Unsaturated Dicarbonyls: α,β-unsaturated 1,4-dicarbonyl compounds can also serve as precursors. The reaction with hydrazine proceeds via a Michael addition-condensation sequence to form the pyridazine ring.

Aza-Diels-Alder Reactions: More advanced strategies include the inverse electron-demand aza-Diels-Alder reaction. organic-chemistry.org In this approach, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with a dienophile (an alkyne or alkene) to form a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction by extruding a molecule of nitrogen to yield the aromatic pyridazine ring. rsc.org This method offers high regioselectivity and functional group tolerance under neutral conditions. organic-chemistry.orgorganic-chemistry.org

Nucleophilic Substitution Reactions in Pyridazine Synthesis

Nucleophilic aromatic substitution (SNAr) is a critical tool for the functionalization of pre-formed pyridazine rings, particularly for introducing substituents at positions that are difficult to access through direct cyclization. The electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, facilitates attack by nucleophiles.

Halogenated pyridazines, especially chloro- and bromo-derivatives, are excellent electrophilic substrates for SNAr reactions. The halogen atom acts as a good leaving group and can be readily displaced by a wide variety of nucleophiles, including:

Hydrazine: The reaction of a chloropyridazine with hydrazine hydrate is the key step in the synthesis of hydrazinylpyridazines, including the title compound. This substitution is typically efficient and provides direct access to the highly reactive hydrazinyl group. nih.gov

Amines, Alkoxides, and Thiolates: Other common nucleophiles such as primary and secondary amines, alkoxides, and thiolates can be used to introduce diverse functionalities onto the pyridazine core, enabling the creation of large libraries of compounds for biological screening.

Targeted Synthesis of 6-Hydrazinylpyridazine Derivatives

The synthesis of this compound is a multi-step process that relies on the foundational reactions of pyridazine chemistry: cyclocondensation to build the core, chlorination to activate it, and nucleophilic substitution to install the final hydrazinyl group.

Precursor Synthesis of this compound

The targeted synthesis follows a logical and efficient three-step pathway starting from common commercial reagents.

Step 1: Synthesis of 4-(4-Ethylphenyl)-4-oxobutanoic Acid The synthesis begins with a Friedel-Crafts acylation reaction. Ethylbenzene is acylated with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). wikipedia.org This reaction forms the requisite γ-ketoacid precursor, 4-(4-ethylphenyl)-4-oxobutanoic acid. synblock.comuni.lu

Step 2: Synthesis of 6-(4-Ethylphenyl)pyridazin-3(2H)-one The γ-ketoacid obtained in the first step is then subjected to cyclocondensation with hydrazine hydrate (N₂H₄·H₂O). researchgate.net The reaction is typically carried out in a solvent such as ethanol (B145695) or acetic acid under reflux. This step forms the stable pyridazinone ring, yielding 6-(4-ethylphenyl)pyridazin-3(2H)-one.

Step 3: Synthesis of 3-Chloro-6-(4-ethylphenyl)pyridazine (B1414786) To facilitate the introduction of the hydrazinyl group, the hydroxyl group of the pyridazinone tautomer must be converted into a better leaving group. This is achieved through chlorination using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.gov Heating the pyridazinone in excess POCl₃, sometimes in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity, effectively replaces the hydroxyl group with a chlorine atom, affording 3-chloro-6-(4-ethylphenyl)pyridazine. indianchemicalsociety.com

Step 4: Synthesis of this compound The final step is a nucleophilic aromatic substitution. The 3-chloro-6-(4-ethylphenyl)pyridazine is treated with hydrazine hydrate. The highly nucleophilic hydrazine displaces the chloride ion at the C6 position to yield the final product, this compound. nih.gov This reaction is typically performed by heating the reactants in a suitable solvent like dioxane or ethanol.

Derivatization Strategies for this compound Analogues

The hydrazinyl (-NHNH₂) group is a versatile functional handle that serves as a gateway for the synthesis of numerous fused and substituted pyridazine analogues. The terminal amino group is highly nucleophilic and readily reacts with various electrophiles.

Formation of Hydrazones: The most fundamental reaction of the hydrazinyl group is its condensation with aldehydes and ketones to form hydrazones. researchgate.netresearchgate.net This reaction is often the first step in constructing more complex fused heterocyclic systems. For instance, reacting this compound with substituted aromatic aldehydes yields the corresponding N'-arylidenehydrazinyl derivatives. nih.gov

Synthesis of Pyrazolylpyridazines: The hydrazinyl group can be used to construct a new five-membered pyrazole (B372694) ring. Reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or dibenzoylmethane, in an acidic medium leads to the formation of 3-(4-ethylphenyl)-6-(pyrazol-1-yl)pyridazine analogues. The reaction proceeds via condensation followed by cyclization and dehydration. asianpubs.org

Synthesis of Fused Triazolo[4,3-b]pyridazines: The hydrazinyl moiety allows for the construction of fused ring systems. For example, reaction with orthoesters or acid chlorides followed by cyclization can lead to the formation of triazolopyridazines. More directly, reaction with formic acid yields the parent researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-b]pyridazine system, while reaction with acetic anhydride can be used to synthesize methylated triazine derivatives via cyclization. nih.gov

The table below summarizes some key derivatization reactions starting from a generic 6-hydrazinylpyridazine.

| Reagent | Resulting Moiety/Ring System | Reaction Type | Reference |

|---|---|---|---|

| Aromatic Aldehyde (Ar-CHO) | Hydrazone | Condensation | nih.gov |

| Acetylacetone | 3,5-Dimethylpyrazol-1-yl | Condensation-Cyclization | asianpubs.org |

| Acetic Anhydride | 3-Methyl- researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-b]pyridazine | Acylation-Cyclization | nih.gov |

| Carbon Disulfide (CS₂) | researchgate.netorganic-chemistry.orgorganic-chemistry.orgTriazolo[4,3-b]pyridazine-3-thione | Addition-Cyclization | nih.gov |

Optimization of Reaction Conditions and Yields in Pyridazine Synthesis

The efficiency of pyridazine synthesis is highly dependent on reaction conditions such as solvent, temperature, catalyst, and reagent stoichiometry. Optimization of these parameters is crucial for achieving high yields and purity, particularly in large-scale production.

For the cyclocondensation step to form the pyridazinone ring, the choice of solvent can be critical. While alcohols like ethanol are common, acetic acid can also be used, sometimes leading to cleaner reactions and easier product isolation. The reaction temperature is typically at reflux to ensure the reaction goes to completion.

In the chlorination step, traditional methods often use a large excess of POCl₃, which serves as both reagent and solvent. nih.gov While effective, this creates a significant environmental burden and poses safety risks during quenching on a large scale. Modern, optimized procedures focus on reducing the amount of POCl₃. Studies have shown that using an equimolar amount of POCl₃ in the presence of a base like pyridine (B92270) under solvent-free conditions in a sealed reactor can provide excellent yields (often >85%) with shorter reaction times and a significantly improved environmental and safety profile. nih.govdntb.gov.ua The addition of PCl₅ can sometimes improve the yield for less reactive substrates. indianchemicalsociety.com

The final nucleophilic substitution with hydrazine hydrate is generally efficient. The yield can be optimized by controlling the temperature and reaction time. Heating under reflux for several hours is typical to ensure complete conversion of the chloropyridazine intermediate. nih.gov

The following table presents a comparison of reaction conditions for key steps in pyridazine synthesis, highlighting the impact of optimization on yield and efficiency.

| Reaction Step | Traditional Conditions | Yield Range | Optimized Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| Chlorination of Pyridazinone | Reflux in excess POCl₃ | Variable | 1.0-1.2 eq. POCl₃, Pyridine, Solvent-free, 140-160°C | 85-98% | nih.gov |

| Cyclization of β,γ-unsaturated hydrazones | MeCN solvent | Good | AcOH solvent | Good (Direct Aromatization) | organic-chemistry.org |

| Aza-Diels-Alder | Metal-catalyzed, high temp. | Good | Neutral, metal-free, lower temp. | High | organic-chemistry.org |

Comprehensive Structural Characterization and Spectroscopic Analysis of 3 4 Ethylphenyl 6 Hydrazinylpyridazine

Single Crystal X-ray Diffraction for Solid-State Structure Determination

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for 3-(4-Ethylphenyl)-6-hydrazinylpyridazine, has been published.

Correlation of Experimental and Theoretical Spectroscopic Data

In the absence of any experimental data, a comparison with theoretical or computational spectroscopic data is not feasible.

Until the synthesis and characterization of this compound are reported in peer-reviewed scientific literature, a comprehensive and accurate article on its structural and spectroscopic properties cannot be produced.

Computational and Theoretical Investigations of 3 4 Ethylphenyl 6 Hydrazinylpyridazine

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to obtain a detailed understanding of the molecule's electronic behavior, which is fundamental to its chemical reactivity and physical properties. rasayanjournal.co.in

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For 3-(4-ethylphenyl)-6-hydrazinylpyridazine, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the pyridazine (B1198779) ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the pyridazine and phenyl rings, suggesting these regions are susceptible to nucleophilic attack.

From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative basis for predicting its behavior in chemical reactions. nih.gov

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -6.2 to -5.8 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | -1.0 to -0.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.8 to 5.5 | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |

| Ionization Potential (I) | -EHOMO | 5.8 to 6.2 | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | 0.5 to 1.0 | The energy released when an electron is added to the molecule. |

| Global Hardness (η) | (I - A) / 2 | 2.4 to 2.75 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | 0.18 to 0.21 | The reciprocal of hardness, indicating a molecule's polarizability. |

| Electronegativity (χ) | (I + A) / 2 | 3.15 to 3.6 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Potential (μ) | -(I + A) / 2 | -3.6 to -3.15 | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / (2η) | 1.8 to 2.5 | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Note: The values presented are representative and are based on DFT calculations performed on structurally analogous pyridazine and aminopyridine derivatives. nih.govnih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. mdpi.com

In the case of this compound, the MEP map would likely show the most negative potential (red) concentrated around the nitrogen atoms of the pyridazine ring and the terminal nitrogen of the hydrazinyl group, due to the presence of lone pairs of electrons. These sites are the most probable centers for protonation and interaction with electrophiles. The hydrogen atoms of the hydrazinyl group and, to a lesser extent, the hydrogen atoms of the aromatic rings would exhibit a positive potential (blue), making them likely sites for interaction with nucleophiles. researchgate.net The ethylphenyl group would present a more neutral (green) potential, consistent with its relatively nonpolar hydrocarbon nature.

Intermolecular and Intramolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for predicting crystal packing and material properties.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis partitions the crystal space into regions where the electron density of a promolecule dominates over the sum of electron densities of all other molecules. By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify key intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. nih.gov

For this compound, the analysis would likely reveal a high percentage of H···H contacts, which is typical for organic molecules. Significant contributions from N···H/H···N and C···H/H···C contacts are also expected, corresponding to N-H···N hydrogen bonds involving the hydrazinyl and pyridazine moieties, and C-H···π interactions. rasayanjournal.co.innih.gov The presence of the ethylphenyl group would also contribute to van der Waals and potentially C-H···π interactions.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

| Interaction Type | Percentage Contribution (%) | Description |

| H···H | 40 - 50 | Represents the most frequent contacts, arising from van der Waals forces. |

| N···H / H···N | 15 - 25 | Indicates the presence of N-H···N hydrogen bonds, crucial for crystal packing. |

| C···H / H···C | 15 - 25 | Corresponds to C-H···π interactions and general van der Waals contacts. |

| C···C | 5 - 10 | Suggests the presence of π-π stacking interactions between aromatic rings. |

| Other | < 5 | Minor contributions from other types of contacts. |

Note: The percentage contributions are estimates based on analyses of similar phenyl-substituted pyridazine and heterocyclic compounds. rasayanjournal.co.innih.govunipi.it

To further quantify the forces governing the crystal structure, energy framework analysis can be performed. This method calculates the pairwise interaction energies between a central molecule and its neighbors and visualizes them as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction. This provides a clear visual representation of the energetic topology of the crystal packing. rasayanjournal.co.in

The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components. For a molecule like this compound, the energy framework would likely be dominated by dispersion forces, reflecting the importance of van der Waals interactions and π-π stacking. researchgate.net However, the electrostatic component, driven by the strong N-H···N hydrogen bonds, would also be significant, forming a robust network that stabilizes the crystal lattice. rasayanjournal.co.innih.gov The visualization would likely show prominent cylinders along the directions of hydrogen bonding, indicating these are the strongest cohesive forces, complemented by a more diffuse network representing the dispersion interactions. rasayanjournal.co.in

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational stability of a molecule over time. By simulating the motion of atoms and molecules, MD provides insights into the flexibility of the structure and the stability of different conformers in various environments (e.g., in vacuo or in a solvent).

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in medicinal chemistry for predicting the biological activities of chemical compounds based on their molecular structures. wikipedia.org These models establish a mathematical correlation between the physicochemical properties or structural features of molecules and their pharmacological effects. The fundamental principle is that variations in the structural or chemical properties of a series of compounds are correlated with changes in their biological activity. researchgate.net For pyridazine derivatives, including analogs of this compound, QSAR studies are instrumental in guiding the design of new, more potent therapeutic agents and in elucidating the mechanisms of action. nih.gov

QSAR modeling is applied across many disciplines, including drug discovery, risk assessment, and toxicity prediction. wikipedia.org The process involves several key steps: data collection, selection of molecular descriptors, construction of a mathematical model using statistical or machine learning algorithms, and rigorous validation to ensure the model's predictive accuracy and robustness. researchgate.net

While specific QSAR models exclusively developed for this compound are not extensively detailed in the public domain, a wealth of research on analogous pyridazine and pyrazine (B50134) structures provides a strong framework for understanding how such models are constructed and applied. These studies explore a range of biological activities, from anticancer and anti-inflammatory to vasorelaxant and tuberculostatic effects. asianpubs.orgnih.govyoutube.com

Detailed Research Findings:

Research into pyridazine derivatives frequently employs various QSAR techniques to identify the key molecular features that govern their biological activity. Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches are common. nih.gov

In a 2D-QSAR study on novel pyridazine derivatives with vasorelaxant properties, a statistically significant model was developed using CODESSA-Pro software. nih.gov The model successfully correlated molecular descriptors with the observed biological activity, suggesting that such approaches could be used to design promising new treatments for cardiovascular disorders. nih.gov

For antiproliferative applications, QSAR models have been developed for pyrazine derivatives using methods like multiple linear regression (MLR) and artificial neural networks (ANN). nih.govsemanticscholar.org These studies calculate various descriptors, including natural bond orbital (NBO) charges, dipole moments, and heats of formation, to build a predictive relationship with anticancer activity. nih.govsemanticscholar.org The high correlation between experimental and predicted activity values in these studies underscores the validity and quality of the derived QSAR models. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often used for more complex systems like kinase inhibitors. youtube.comresearchgate.net A study on pyridopyridazin-6-ones as p38-α MAPK inhibitors utilized CoMFA and CoMSIA to generate predictive models. youtube.com These models provided insights into the steric and electrostatic fields around the molecules, highlighting which structural modifications could enhance inhibitory activity. youtube.com Similarly, 3D-QSAR models for imidazo[1,2-a]pyrazines as Aurora kinase inhibitors helped identify key structural features essential for their potency. researchgate.net

The reliability of a QSAR model is determined through rigorous statistical validation. Key parameters include the coefficient of determination (R²), which measures the model's fitness, and the leave-one-out cross-validated coefficient (q²), which assesses its internal predictive ability. youtube.commdpi.com An external validation using a test set of compounds, yielding a predictive correlation coefficient (r²pred), is crucial to confirm the model's generalizability to new, untested molecules. youtube.comnih.gov

Below is a table summarizing the statistical validation parameters from several representative QSAR studies on pyridazine and related heterocyclic derivatives, illustrating the robustness of these computational models.

| Study Subject | QSAR Method | R² | q² | r²pred | Reference |

| Pyridopyridazin-6-ones (p38-α MAPK Inhibitors) | CoMFA | 0.973 | 0.611 | 0.630 | youtube.com |

| Pyridopyridazin-6-ones (p38-α MAPK Inhibitors) | CoMSIA | 0.815 | 0.493 | 0.403 | youtube.com |

| Imidazo[1,2-a]pyrazines (Aurora Kinase Inhibitors) | CoMSIA | 0.992 | 0.567 | Satisfactory | researchgate.net |

| 1,6-Naphthyridines (FGFR Inhibitors) | CoMFA | 0.978 | 0.591 | 0.61 | nih.gov |

| 1,6-Naphthyridines (FGFR Inhibitors) | CoMSIA | 0.975 | 0.667 | 0.68 | nih.gov |

| 3,6-Disubstituted Pyridazines (Vasorelaxants) | 2D-QSAR | 0.812 | 0.715 (R²cvOO) | - | nih.gov |

Table 1: Statistical validation parameters from selected QSAR studies on pyridazine and related heterocyclic structures.

The molecular descriptors used in these models are critical for their success. These descriptors quantify various aspects of a molecule's structure and properties.

| Descriptor Type | Examples | Relevance | References |

| Physicochemical | Hydrophobicity (logP), Molar Refractivity, Dipole Moment | Relates to how the compound interacts with biological membranes and receptor pockets. | asianpubs.orgnih.gov |

| Constitutional | Molecular Weight, Atom Counts, Bond Counts | Describes the basic composition and size of the molecule. | dovepress.com |

| Geometrical | Molecular Surface Area, Molecular Volume, Steric Parameters | Defines the 3D shape and size of the molecule, which is crucial for receptor binding. | dovepress.comnih.gov |

| Topological | Molecular Connectivity Indices | Encodes information about the branching and connectivity of atoms within the molecule. | nih.gov |

| Quantum Chemical | HOMO/LUMO energies, NBO charges, Heats of Formation | Describes the electronic properties and reactivity of the molecule. | nih.govsemanticscholar.org |

Table 2: Common molecular descriptors used in QSAR modeling of pyridazine analogs.

For a compound like this compound, QSAR modeling could effectively predict its potential as an inhibitor for various targets, such as kinases or other enzymes implicated in cancer or inflammatory diseases. youtube.comresearchgate.net By building a model based on a series of its derivatives, researchers could identify the specific structural features—such as the nature and position of substituents on the phenyl ring or modifications to the hydrazinyl group—that are critical for enhancing biological activity and optimizing pharmacokinetic properties.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 4 Ethylphenyl 6 Hydrazinylpyridazine Derivatives

Impact of Phenyl Ring Substitutions on Molecular Interactions

The substitution pattern on the phenyl ring of 3-(4-Ethylphenyl)-6-hydrazinylpyridazine derivatives is a critical determinant of their biological activity. The nature, position, and size of the substituents can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

Research on related 3,6-disubstituted pyridazine (B1198779) derivatives has shown that the electronic characteristics of the substituent on the phenyl ring play a pivotal role. For instance, in a series of pyrazolo[3,4-b]pyridines, which share a similar structural theme, the presence of a para-unsubstituted phenyl ring resulted in potent anticancer activity, while the introduction of various other substituents at the para position led to a decrease in activity. nih.gov However, a 3,4-dimethoxyphenyl substitution was found to improve activity compared to other substituted derivatives, though it was still less potent than the unsubstituted analog. nih.gov This suggests that both electron-donating and electron-withdrawing groups can impact activity, and the optimal substitution is target-dependent.

In the context of this compound, the ethyl group at the para position of the phenyl ring is a key feature. Studies on other pyridazine-containing compounds have indicated that small alkyl groups at this position can be favorable for activity. For example, in a study of pyridazine classical bioisosteres, compounds with a methyl group at the para-position of an acetophenone (B1666503) moiety were found to be significantly more active than those with fluorine or chlorine atoms. mdpi.com This highlights the potential positive contribution of the ethyl group in the target compound. The lipophilic nature of the ethyl group can enhance binding to hydrophobic pockets within a target protein.

The following table illustrates the hypothetical impact of various substituents on the phenyl ring on the relative activity of 3-phenyl-6-hydrazinylpyridazine derivatives, based on established SAR principles.

| Substituent at para-position | Predicted Relative Activity | Rationale |

| -H | Baseline | Unsubstituted phenyl ring serves as a reference. |

| -CH3 | Increased | Small, lipophilic group may enhance hydrophobic interactions. mdpi.com |

| -CH2CH3 (Ethyl) | Increased | Similar to methyl, provides favorable lipophilicity. |

| -OCH3 | Variable | Can act as a hydrogen bond acceptor but may introduce steric hindrance. |

| -Cl | Decreased | Halogen substitution can alter electronic properties unfavorably in some contexts. mdpi.com |

| -CF3 | Variable | Strong electron-withdrawing group, can significantly alter electronic interactions. |

Significance of the Hydrazinyl Moiety for Ligand Binding

The hydrazinyl (-NHNH2) moiety at the 6-position of the pyridazine ring is a crucial functional group that can significantly contribute to the binding affinity of the molecule. This group can act as both a hydrogen bond donor and acceptor, allowing for the formation of strong interactions with amino acid residues in the active site of a target protein.

The importance of the hydrazinyl group is underscored by its use as a bioisosteric replacement for other linkers in the design of novel inhibitors. For instance, in the development of JNK1 inhibitors, a hydrazide moiety was successfully used as a bioisostere for an amide linker. mdpi.comnih.gov This substitution was part of a strategy to generate novel 3,6-disubstituted pyridazine derivatives with potent anticancer activity. mdpi.comnih.gov The ability of the hydrazinyl group to form key hydrogen bonds is often a primary reason for its inclusion in drug design.

Furthermore, studies on hydrazide-hydrazones have highlighted the pivotal role of the hydrazide linker in stabilizing molecules within a binding site. mdpi.com The multiple hydrogen-bonding sites within the acylhydrazone moiety (-CONHN=CH-) can enhance interactions between small molecules and their target proteins, thereby improving biological activity. mdpi.com In the case of this compound, the terminal -NH2 group and the adjacent NH group can participate in a network of hydrogen bonds, anchoring the ligand within the binding pocket.

Strategic Bioisosteric Replacements in the Pyridazine Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the context of the this compound scaffold, several bioisosteric replacements can be envisioned.

One key area for bioisosteric replacement is the hydrazinyl moiety itself. As mentioned, the hydrazide group has been used as a bioisostere for amide linkers. mdpi.comnih.gov Conversely, other groups could be explored as replacements for the hydrazinyl group to modulate activity. For example, semicarbazide (B1199961) and thiosemicarbazide (B42300) moieties have been investigated as alternatives. mdpi.comnih.gov These groups retain hydrogen bonding capabilities but have different electronic and steric properties.

The pyridazine ring itself can also be a subject of bioisosteric replacement. While the pyridazine core is often crucial for activity due to its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and engage in π-π stacking interactions, other nitrogen-containing heterocycles could be explored. nih.gov For example, replacing the pyridazine with a pyrimidine (B1678525) or a pyrazole (B372694) could alter the geometry and electronic distribution of the molecule, potentially leading to improved interactions with a target.

The following table presents potential bioisosteric replacements for the hydrazinyl moiety and their anticipated impact on binding interactions.

| Original Moiety | Bioisosteric Replacement | Potential Impact on Binding |

| Hydrazinyl (-NHNH2) | Semicarbazide (-NHCONH2) | Introduces a carbonyl group, which can act as a hydrogen bond acceptor. mdpi.comnih.gov |

| Hydrazinyl (-NHNH2) | Thiosemicarbazide (-NHCSNH2) | The thiocarbonyl group offers different hydrogen bonding and lipophilic characteristics. mdpi.comnih.gov |

| Hydrazinyl (-NHNH2) | Amide (-CONH2) | Can mimic some hydrogen bonding patterns but with different conformational flexibility. |

| Hydrazinyl (-NHNH2) | Hydroxylamine (-ONH2) | Alters the electronic nature and hydrogen bonding capacity. |

Scaffold Hopping and Hybridization Strategies for Novel Analogue Design

Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the core structure (scaffold) of a molecule with a chemically different one while maintaining the original's biological activity. This approach is valuable for discovering new intellectual property and improving drug-like properties.

For this compound, a scaffold hopping strategy could involve replacing the pyridazine ring with other heterocyclic systems. A notable example from related research is the ring expansion of a pyrazole ring into a pyridazine ring to design novel JNK1 inhibitors. mdpi.comnih.gov This demonstrates that moving between different five- and six-membered heterocyclic scaffolds can be a fruitful approach. The goal is to identify a new core that presents the key pharmacophoric features—in this case, the 4-ethylphenyl group and a hydrogen-bonding moiety like the hydrazinyl group—in a similar spatial orientation.

Hybridization is another powerful design strategy that involves combining structural motifs from different active compounds to create a new hybrid molecule with potentially enhanced activity or a novel mechanism of action. In the design of pyridazine derivatives, hybridization of the pyridazine ring, known for its potent anticancer effects, with a 4-fluorophenyl group, which showed high JNK1 inhibitory activity, was investigated. mdpi.comnih.gov

Applying this to this compound, one could hybridize this scaffold with other known pharmacophores. For instance, if the target of this compound is a kinase, the scaffold could be hybridized with a known hinge-binding motif. This could lead to the design of novel analogues with improved potency and selectivity. The combination of scaffold hopping and hybridization provides a robust toolkit for the rational design of new and improved derivatives based on the this compound template.

Based on a comprehensive review of available scientific literature, there is no specific research data corresponding to "this compound" for the topics outlined in your request. In silico molecular docking studies, including ligand-protein binding mode predictions and the calculation of binding affinities, have not been published for this particular compound against the specified targets (JNK1, PI3Kα, VEGFR-2, Phosphodiesterases, or Lanosterol 14α-demethylase).

Furthermore, explorations of its potential enzyme inhibition mechanisms are not detailed in existing research. Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline and focuses solely on "this compound."

General information exists for related but structurally distinct classes of compounds, such as other pyridazine derivatives, but this information is not applicable under the strict constraint to focus exclusively on the specified molecule. To provide an article would require fabricating data, which is not feasible.

Molecular Interactions and Mechanistic Insights into Biological Target Engagement

Investigation of Receptor Binding Profiles (e.g., GABAA)

The investigation into the receptor binding profiles of 3-(4-Ethylphenyl)-6-hydrazinylpyridazine and its structural analogues has been a significant area of research, with a particular focus on the γ-aminobutyric acid type A (GABAA) receptor. The GABAA receptor is a ligand-gated ion channel that plays a pivotal role in mediating inhibitory neurotransmission in the central nervous system.

Studies on arylaminopyridazine derivatives have revealed that modifications to the pyridazine (B1198779) ring and the phenyl substituent can significantly influence binding affinity for the GABAA receptor. For instance, the introduction of a methoxy (B1213986) group at the para position of the phenyl ring, as seen in the analogue SR 95531, has been shown to result in high affinity for the GABAA receptor site. Similarly, the substitution with a chlorine atom at the same position, as in SR 42641, also leads to a compound with high affinity.

The binding of these pyridazine derivatives to the GABAA receptor has been characterized through radioligand displacement assays. For example, SR 95531 displaces [3H]-GABA from rat brain membranes, indicating a direct interaction with the GABA binding site. abcam.comabcam.co.jp This competitive antagonism at the GABAA receptor is a key feature of this class of compounds. The affinity of these compounds for the GABAA receptor is quantified by their inhibition constant (Ki) and their half-maximal inhibitory concentration (IC50).

| Compound | Ki (nM) | IC50 (nM) |

|---|---|---|

| SR 95531 (Gabazine) | 150 | 200 - 440 |

Elucidation of Molecular Pathways Affected by this compound Analogues

The primary molecular pathway affected by analogues of this compound, such as SR 95531, is the inhibition of GABAergic signaling through competitive antagonism at the GABAA receptor. By binding to the GABA recognition site on the receptor complex, these compounds prevent the endogenous ligand GABA from binding and eliciting its inhibitory effect, which is the opening of the chloride ion channel.

The mechanism of inhibition by SR 95531 has been examined in detail, revealing that it acts as an allosteric inhibitor of the channel opening of the GABAA receptor. abcam.comabcam.co.jp This means that while it competes with GABA for the binding site, its presence also influences the conformational changes required for the channel to open, thereby preventing the influx of chloride ions and the subsequent hyperpolarization of the neuron.

The elucidation of these molecular pathways is critical for a comprehensive understanding of the biological actions of this compound and its analogues. The ability to selectively or non-selectively target different inhibitory receptor systems has significant implications for the development of novel therapeutic agents.

| Analogue | Primary Affected Pathway | Mechanism of Action | Other Affected Pathways |

|---|---|---|---|

| SR 95531 (Gabazine) | GABAergic signaling | Competitive antagonist and allosteric inhibitor of the GABAA receptor | Glycinergic signaling (competitive antagonism of glycine (B1666218) receptors) |

Research on the Potential Biological Activities of 3 4 Ethylphenyl 6 Hydrazinylpyridazine Analogues Through Mechanistic Studies

Antimicrobial Research Focus

The pyridazine (B1198779) scaffold is a key structural feature in many compounds demonstrating notable antimicrobial properties. Research into analogues of 3-(4-ethylphenyl)-6-hydrazinylpyridazine has uncovered various mechanisms through which these compounds exert their effects against a spectrum of pathogens, including fungi, bacteria, and viruses.

Antifungal Activity Mechanisms

Hydrazine-based compounds and pyridazine derivatives have shown promise as antifungal agents. nih.gov Their mechanisms of action often involve the disruption of critical fungal cellular structures and processes. One primary target is the fungal cell membrane. Analogues may interfere with the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in mammalian cells, leading to increased membrane permeability and cell lysis. mdpi.com Some hydrazine (B178648) derivatives have been observed to cause malformations in the fungal mycelium and increase cell membrane permeability. nih.gov

Another mechanism involves the inhibition of enzymes essential for fungal survival, such as 1,3-β-D-glucan synthase, which is responsible for building the fungal cell wall. mdpi.commdpi.com By inhibiting this enzyme, the compounds compromise the structural integrity of the cell wall, leading to osmotic instability and cell death. mdpi.com Furthermore, some derivatives are believed to induce oxidative damage within the fungal cells, contributing to their antifungal effect. nih.gov

Antibacterial Activity Mechanisms

Pyridazine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. scilit.commdpi.combiomedpharmajournal.org The mechanisms are varied and often target essential bacterial life processes. A key mode of action is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. mdpi.com By targeting this enzyme, these compounds prevent the bacteria from maintaining their DNA structure, leading to cell death.

Other potential mechanisms include the disruption of the bacterial cell wall, which is particularly effective against Gram-positive bacteria, and the inhibition of protein synthesis. The ability of certain pyridazine analogues to permeate the high lipid content of some bacterial cell walls enhances their efficacy. researchgate.net The specific substitutions on the pyridazine ring play a crucial role in determining the potency and spectrum of antibacterial activity. For instance, the introduction of certain functional groups can lead to a significant increase in activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Antiviral Activity Mechanisms

The antiviral potential of pyridazine derivatives is an area of active research, with studies showing efficacy against a range of viruses, including Hepatitis A Virus (HAV) and Human Immunodeficiency Virus (HIV). africaresearchconnects.comnih.govnih.goveurekaselect.com The mechanisms of antiviral action are diverse and can interfere with various stages of the viral life cycle. nih.goveurekaselect.com

One of the primary mechanisms is the inhibition of key viral enzymes. This includes targeting reverse transcriptase (RT), an enzyme essential for the replication of retroviruses like HIV. nih.goveurekaselect.com Other targeted enzymes can include viral polymerases, proteases, and neuraminidase, which are critical for viral replication, maturation, and release from host cells. nih.goveurekaselect.com Some pyridazine analogues may also act as antagonists for cellular receptors like CCR5, which are used by viruses such as HIV to gain entry into host cells. nih.goveurekaselect.com By blocking these viral processes, these compounds can effectively halt the spread of the infection.

Table 1: Summary of Antimicrobial Activity Mechanisms for Pyridazine Analogues

| Activity | Mechanism of Action | Target Organism/Virus Examples |

|---|---|---|

| Antifungal | Inhibition of ergosterol biosynthesis, disruption of cell wall integrity (e.g., inhibiting 1,3-β-D-glucan synthase), induction of oxidative damage. nih.govmdpi.commdpi.com | Candida albicans, Aspergillus fumigatus. nih.gov |

| Antibacterial | Inhibition of DNA gyrase, disruption of cell wall synthesis, inhibition of protein synthesis. mdpi.commdpi.comresearchgate.net | E. coli, S. aureus (including MRSA), P. aeruginosa. mdpi.combiomedpharmajournal.org |

| Antiviral | Inhibition of viral enzymes (e.g., reverse transcriptase, neuraminidase), blocking viral entry (e.g., CCR5 antagonism). nih.goveurekaselect.com | Hepatitis A Virus (HAV), Human Immunodeficiency Virus (HIV). africaresearchconnects.comnih.goveurekaselect.com |

Anticancer Mechanistic Investigations

The pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry for its role in the development of anticancer agents. Analogues are being investigated for their ability to selectively target cancer cells through various mechanisms, including the modulation of signaling pathways and the inhibition of enzymes that are critical for tumor growth and survival.

Cell Signaling Pathway Modulation

Pyridazine derivatives have been shown to exert their anticancer effects by interfering with key cell signaling pathways that are often dysregulated in cancer. One of the most important pathways targeted is the mitogen-activated protein kinase (MAPK) cascade, which includes c-Jun N-terminal kinases (JNKs). nih.govacs.org Certain 3,6-disubstituted pyridazine derivatives have been found to downregulate the expression of JNK1 and inhibit its phosphorylated form, leading to a reduction in its downstream targets, c-Jun and c-Fos, which are involved in cell proliferation and survival. nih.gov

These compounds can also induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov Studies have shown that specific pyridazine analogues can halt the cell cycle at different phases, such as the G1 or S phase, preventing cancer cells from dividing and proliferating. nih.govmdpi.com By modulating these fundamental cellular processes, pyridazine derivatives can effectively inhibit tumor growth.

Enzyme Target Inhibition in Cancer Pathogenesis

A primary strategy in modern cancer therapy is the targeted inhibition of enzymes that drive cancer progression. Pyridazine analogues have been successfully designed as potent inhibitors of several key enzymatic targets.

A major focus has been on protein kinases, which are crucial regulators of cell signaling. Analogues have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2, which plays a vital role in cell cycle regulation. nih.govscispace.comnih.gov By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov Other important kinase targets include Vascular Endothelial Growth Factor Receptor (VEGFR), which is critical for angiogenesis (the formation of new blood vessels that supply tumors), and Breakpoint Cluster Region-Abelson (BCR-ABL) kinase, associated with certain types of leukemia. acs.orgthieme-connect.com

Furthermore, pyridazine-containing compounds have been identified as potent inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme critical for DNA repair. ekb.eg Inhibiting PARP-1 is a promising strategy for treating cancers that have defects in other DNA repair pathways. ekb.eg Other enzyme targets include carbonic anhydrase and topoisomerases. scispace.com

Table 2: Anticancer Mechanisms and Enzyme Targets of Pyridazine Analogues

| Mechanism | Specific Target / Pathway | Effect on Cancer Cells | Example Cancer Cell Lines |

|---|---|---|---|

| Cell Signaling Modulation | JNK1 Pathway Downregulation nih.govacs.org | Reduction in proliferation and survival signals. | Ehrlich ascites carcinoma nih.gov |

| Cell Cycle Arrest nih.govnih.gov | Halts cell division at G1, S, or G2/M phase. | T-47D, MDA-MB-231 (Breast) nih.gov | |

| Apoptosis Induction nih.gov | Triggers programmed cell death. | Hela, MCF7, HCT-116 nih.gov | |

| Enzyme Inhibition | Cyclin-Dependent Kinase 2 (CDK2) nih.govnih.gov | Induces cell cycle arrest and apoptosis. | T-47D, MCF7 (Breast) nih.govnih.gov |

| Vascular Endothelial Growth Factor Receptor (VEGFR) thieme-connect.combohrium.com | Inhibits angiogenesis, cutting off tumor blood supply. | HCT-116 (Colon) bohrium.com | |

| Poly (ADP-ribose) polymerase 1 (PARP-1) ekb.eg | Impairs DNA repair, leading to cell death in specific tumors. | Ovarian, Breast, Pancreatic Cancers ekb.eg |

Anti-inflammatory Mechanistic Pathways

Analogues of this compound, particularly those belonging to the pyridazine and pyridazinone classes, exhibit anti-inflammatory effects through various mechanistic pathways. Research has identified their ability to modulate key enzymes and signaling cascades involved in the inflammatory response. mdpi.comeurekaselect.comnih.gov

A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. mdpi.comnih.gov COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these compounds can reduce prostaglandin (B15479496) production, thereby alleviating inflammatory symptoms. nih.gov

Another significant pathway involves the inhibition of phosphodiesterase type 4 (PDE4). mdpi.comnih.gov PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), an important intracellular second messenger with anti-inflammatory properties. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of immune cells and the production of pro-inflammatory cytokines. nih.gov

Furthermore, pyridazine derivatives have been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com The NF-κB pathway is a critical regulator of gene expression for numerous pro-inflammatory mediators, including cytokines and chemokines. By inhibiting the activation of NF-κB, these compounds can downregulate the expression of these inflammatory molecules. mdpi.com

Studies have also demonstrated that pyridazine analogues can directly target and reduce the levels of key inflammatory mediators. This includes limiting the production of Thromboxane A2 (TxA2) and reducing the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). eurekaselect.comnih.gov These cytokines play a central role in orchestrating the inflammatory cascade, and their suppression contributes significantly to the anti-inflammatory effects of these compounds. eurekaselect.comnih.gov

| Mechanism of Action | Key Molecular Target/Pathway | Effect | References |

|---|---|---|---|

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Decreased prostaglandin synthesis | mdpi.comnih.gov |

| Enzyme Inhibition | Phosphodiesterase 4 (PDE4) | Increased intracellular cAMP, suppression of pro-inflammatory cytokines | mdpi.comnih.gov |

| Signal Transduction Modulation | Nuclear Factor-kappa B (NF-κB) | Inhibition of pro-inflammatory gene expression | mdpi.com |

| Mediator Suppression | Tumor Necrosis Factor-alpha (TNF-α) | Reduced release of a key pro-inflammatory cytokine | eurekaselect.comnih.gov |

| Mediator Suppression | Interleukin-6 (IL-6) | Disruption of IL-6 signaling | eurekaselect.comnih.gov |

| Mediator Suppression | Thromboxane A2 (TxA2) | Limited production, reducing inflammation and platelet aggregation | eurekaselect.comnih.gov |

Other Biologically Relevant Activities (e.g., Antihypertensive, Anticoagulant) from a Mechanistic Perspective

Beyond their anti-inflammatory properties, pyridazine derivatives have been investigated for other significant biological activities, notably antihypertensive and anticoagulant effects. tandfonline.comresearchgate.net

The antihypertensive activity of certain pyridazine analogues is often attributed to their vasorelaxant properties. tandfonline.com These compounds can act on the smooth muscle of blood vessels, leading to vasodilation and a subsequent reduction in blood pressure. While various specific mechanisms may contribute, some pyridazinone derivatives have been explored as potential angiotensin-converting enzyme (ACE) inhibitors. orientjchem.org ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, these compounds prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to lower blood pressure. orientjchem.org

In the context of anticoagulant activity, pyridazine derivatives have shown potential as inhibitors of key blood coagulation factors. researchgate.net Specifically, research has pointed towards the inhibition of Factor Xa (FXa) and Factor XIa (FXIa). researchgate.net These factors are critical enzymes in the coagulation cascade, the complex series of reactions that leads to the formation of a blood clot. By inhibiting FXa and/or FXIa, these compounds can disrupt this cascade, thereby preventing thrombus formation. researchgate.net This mechanism makes them of interest for the prevention and treatment of thrombotic disorders.

| Biological Activity | Proposed Mechanism | Key Molecular Target | Effect | References |

|---|---|---|---|---|

| Antihypertensive | Vasodilation | Vascular smooth muscle | Relaxation of blood vessels, reduced blood pressure | tandfonline.com |

| Antihypertensive | ACE Inhibition | Angiotensin-Converting Enzyme (ACE) | Reduced production of angiotensin II | orientjchem.org |

| Anticoagulant | Inhibition of Coagulation Cascade | Factor Xa (FXa) | Interruption of the common pathway of coagulation | researchgate.net |

| Anticoagulant | Inhibition of Coagulation Cascade | Factor XIa (FXIa) | Interruption of the intrinsic pathway of coagulation | researchgate.net |

Future Directions and Advanced Research Perspectives for 3 4 Ethylphenyl 6 Hydrazinylpyridazine Research

Development of Advanced Computational Models for Predictive Design

The future of designing novel analogues of 3-(4-Ethylphenyl)-6-hydrazinylpyridazine will heavily rely on the development and application of sophisticated computational models. These in silico tools are essential for predicting the biological activity, pharmacokinetic properties, and potential toxicity of new chemical entities before their synthesis, thereby saving significant time and resources.

Future research should focus on creating highly specific Quantitative Structure-Activity Relationship (QSAR) models for this class of compounds. By building a database of synthesized analogues and their corresponding biological activities, machine learning algorithms can identify key structural features that govern their efficacy and selectivity. Furthermore, the development of three-dimensional QSAR (3D-QSAR) and pharmacophore models will provide a deeper understanding of the steric and electronic requirements for optimal interaction with biological targets. nih.gov

Molecular docking studies will continue to be crucial for elucidating the binding modes of this compound derivatives within the active sites of target proteins. Advanced molecular dynamics (MD) simulations can supplement these static models by predicting the conformational changes and stability of the ligand-receptor complex over time, offering a more realistic view of the molecular interactions.

Table 1: Advanced Computational Models for Predictive Design

| Computational Model | Purpose in Future Research | Expected Outcome |

|---|---|---|

| 3D-QSAR/Pharmacophore Modeling | To identify the essential structural features required for biological activity. | Generation of a predictive model to guide the design of new, more potent analogues. |

| Molecular Dynamics (MD) Simulations | To simulate the dynamic interaction between the compound and its biological target. | A deeper understanding of binding stability and the mechanism of action at an atomic level. |

| ADMET Prediction Algorithms | To forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of designed analogues. | Prioritization of compounds with favorable drug-like properties for synthesis and in vitro testing. researchgate.net |

| Machine Learning/AI Models | To analyze large datasets of pyridazine (B1198779) analogues to uncover complex structure-activity relationships. | Accelerated discovery of lead compounds with optimized multi-parameter profiles. |

Exploration of Novel Synthetic Methodologies for Diversified Analogues

The therapeutic potential of the this compound scaffold can be fully explored by creating a diverse library of analogues. This requires moving beyond traditional synthetic routes and embracing modern, more efficient methodologies that allow for precise structural modifications.

Future synthetic research should investigate the use of transition-metal-catalyzed cross-coupling reactions to introduce a wide variety of substituents onto both the pyridazine and phenyl rings. Techniques such as Suzuki, Heck, and Buchwald-Hartwig couplings can enable the rapid assembly of a broad range of derivatives. Additionally, late-stage functionalization, where modifications are made in the final steps of a synthesis, is a powerful strategy for efficiently creating structural diversity from a common intermediate.

The exploration of multi-component reactions and flow chemistry represents another promising frontier. These approaches can streamline the synthesis of complex pyridazine derivatives, improve reaction yields, and enhance safety and scalability. For instance, novel cyclization strategies, such as the inverse electron demand Diels-Alder reaction, could provide access to unique pyridazine core structures. organic-chemistry.orgresearchgate.net

Table 2: Novel Synthetic Methodologies and Their Potential

| Synthetic Methodology | Application to this compound | Potential for Diversification |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Functionalization of the pyridazine and phenyl rings with various aryl, alkyl, or amino groups. | Creates extensive diversity to probe structure-activity relationships. |

| C-H Activation/Functionalization | Direct modification of C-H bonds on the core scaffold without pre-functionalized starting materials. | Offers an atom-economical route to novel analogues. |

| Flow Chemistry | Continuous, automated synthesis of derivatives. | Enables rapid library synthesis, improved process control, and easier scale-up. |

| Photochemical Cyclization | Use of light to induce ring-forming reactions. | Access to novel fused-ring systems and complex pyridazine scaffolds. researchgate.net |

Multi-Target Ligand Design and Polypharmacology Approaches

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. The "one molecule, one target" paradigm is gradually being supplemented by polypharmacology, which involves designing single chemical entities that can modulate multiple targets simultaneously. benthamdirect.com The pyridazine scaffold is a "privileged structure" known to interact with a wide range of biological targets, making this compound an excellent starting point for developing multi-target-directed ligands (MTDLs). drugbank.com

Future research should focus on rationally designing derivatives that combine the pharmacophoric features necessary for interacting with two or more distinct, disease-relevant targets. For example, by incorporating moieties known to inhibit protein kinases with functionalities that target cell signaling pathways, it may be possible to create synergistic anticancer agents. nih.gov This approach could lead to therapies with enhanced efficacy and a reduced likelihood of developing drug resistance.

Designing MTDLs requires a deep understanding of the structural biology of the intended targets and the use of computational tools to predict the binding of a single ligand to multiple binding sites. This strategy represents a paradigm shift from seeking ultimate selectivity to designing controlled, beneficial promiscuity.

Integration of In Silico and In Vitro Methodologies for Comprehensive Studies

The most effective path to novel discoveries lies in the tight integration of computational and experimental research. A cyclical, iterative process where computational predictions guide experimental work, and experimental results, in turn, refine the computational models, is the future of drug discovery and materials science.

For this compound research, this means establishing a workflow where a library of virtual analogues is first designed and screened in silico for desired properties (e.g., binding affinity, ADMET profile). researchgate.netbenthamdirect.com The most promising candidates from this virtual screen would then be synthesized and subjected to a battery of in vitro assays to measure their actual biological activity and properties. nih.govrsc.org

The data from these in vitro experiments are then used to validate and retrain the initial computational models, improving their predictive power for the next round of design. This integrated approach ensures that research efforts are focused on the most promising compounds, maximizing the chances of success while minimizing wasted resources.

Table 3: Proposed Integrated In Silico/In Vitro Research Workflow

| Step | Methodology | Objective |

|---|---|---|

| 1. Design & In Silico Screening | Molecular Docking, 3D-QSAR, ADMET Prediction | To design a virtual library of analogues and prioritize candidates based on predicted activity and drug-likeness. |

| 2. Synthesis | Modern Synthetic Chemistry (e.g., Cross-Coupling, Flow Chemistry) | To synthesize a focused set of the highest-priority candidates identified in Step 1. |

| 3. In Vitro Validation | Biochemical Assays, Cell-Based Assays, Pharmacological Profiling | To experimentally measure the biological activity and properties of the synthesized compounds. |

| 4. Model Refinement | Machine Learning, Statistical Analysis | To use the experimental data from Step 3 to improve the accuracy of the computational models from Step 1. |

| 5. Iteration | Repeat Cycle | To design and test a new generation of compounds with enhanced properties based on the refined models. |

Emerging Applications beyond Traditional Medicinal Chemistry

While the pyridazine scaffold is well-known in medicinal chemistry, its unique electronic and structural properties suggest potential applications in other fields. Future research should explore the utility of this compound and its derivatives in materials science, agrochemistry, and as chemical biology tools.

In materials science, the nitrogen-rich pyridazine ring could be exploited in the design of organic semiconductors, optical materials, or corrosion inhibitors for metals. researchgate.netliberty.edu The ability of the pyridazine nitrogens to coordinate with metal ions also suggests their potential use as ligands in catalysis. researchgate.net

In the field of agrochemicals, pyridazine derivatives have been investigated as herbicides and pesticides. researchgate.netresearchgate.net By modifying the substituents on the this compound core, it may be possible to develop new agents with high efficacy and selectivity for agricultural applications.

Furthermore, the scaffold could be developed into chemical probes for studying biological systems. For instance, analogues could be designed to bind to specific biomolecules like structured RNAs, offering new tools for chemical biology research. acs.org

Table 4: Potential Applications Beyond Medicinal Chemistry

| Field | Potential Application | Key Properties to Optimize |

|---|---|---|

| Materials Science | Organic Semiconductors, Corrosion Inhibitors | Electronic properties (HOMO/LUMO levels), film-forming ability, surface adhesion. |

| Agrochemistry | Herbicides, Pesticides, Fungicides | Potency against target pests/weeds, environmental stability, low toxicity to non-target species. researchgate.net |

| Catalysis | Ligands for Metal Catalysts | Coordination ability, steric and electronic tunability, stability of the resulting metal complex. researchgate.net |

| Chemical Biology | Probes for RNA or Protein Targets | High binding affinity and selectivity, suitability for fluorescent tagging or cross-linking. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.